N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and a methylphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds and coupling reactions, such as Suzuki or Heck coupling.
Attachment of the Methylphenoxyacetamide Moiety: This can be done through nucleophilic substitution reactions, where the acetamide group is introduced using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids, and catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrrolidinone and acetamide moieties could influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide
- N-[1-(3-bromophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide
- N-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide
Uniqueness
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-13-5-7-17(8-6-13)25-12-18(23)21-15-10-19(24)22(11-15)16-4-2-3-14(20)9-16/h2-9,15H,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSCQKJUHDTEDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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